3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that features a benzamide core with a cyano group and a naphthalene moiety
Scientific Research Applications
3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to naphthalene, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that many indole derivatives, which share structural similarities with naphthalene, exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit a drastic color transition in response to fluoride anion at mm concentrations .
Action Environment
It’s known that environmental factors can significantly impact the behavior of similar compounds .
Future Directions
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with 3-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-cyano-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzamide.
Reduction: Formation of 3-amino-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-hydroxy-2-phenylethyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-cyano-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzamide: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of the naphthalene moiety, which can enhance its interactions with biological targets and improve its physicochemical properties compared to similar compounds with simpler aromatic groups.
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-12-14-5-3-8-16(11-14)20(24)22-13-19(23)18-10-4-7-15-6-1-2-9-17(15)18/h1-11,19,23H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCATPXYWLZINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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